

Refinement of Enpp-1-IN-13 delivery methods in animal models

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Compound of Interest

Compound Name: *Enpp-1-IN-13*

Cat. No.: *B12402652*

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Technical Support Center: Enpp-1-IN-13 In Vivo Applications

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ENPP1 inhibitor, **Enpp-1-IN-13**, in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is **Enpp-1-IN-13** and what is its mechanism of action?

A1: **Enpp-1-IN-13** is a small molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) enzymes. It shows inhibitory activity against ENPP1 (IC₅₀ = 1.29 μM) and ENPP3 (IC₅₀ = 20.2 μM).^{[1][2]} By inhibiting ENPP1, **Enpp-1-IN-13** prevents the hydrolysis of cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING innate immunity pathway. This leads to an accumulation of extracellular cGAMP, which can then activate the STING pathway in immune cells, promoting an anti-tumor immune response.^{[3][4]}

Q2: What are the potential therapeutic applications of **Enpp-1-IN-13**?

A2: **Enpp-1-IN-13** has shown cytotoxic effects against various cancer cell lines in vitro, including HeLa, MCF-7, and 1321N1 cells.[1] Its mechanism of action suggests potential for use in cancer immunotherapy, particularly for "cold" tumors that lack immune cell infiltration. By activating the STING pathway, ENPP1 inhibitors aim to remodel the tumor microenvironment and enhance anti-tumor immunity.[5]

Q3: Has **Enpp-1-IN-13** been tested in animal models?

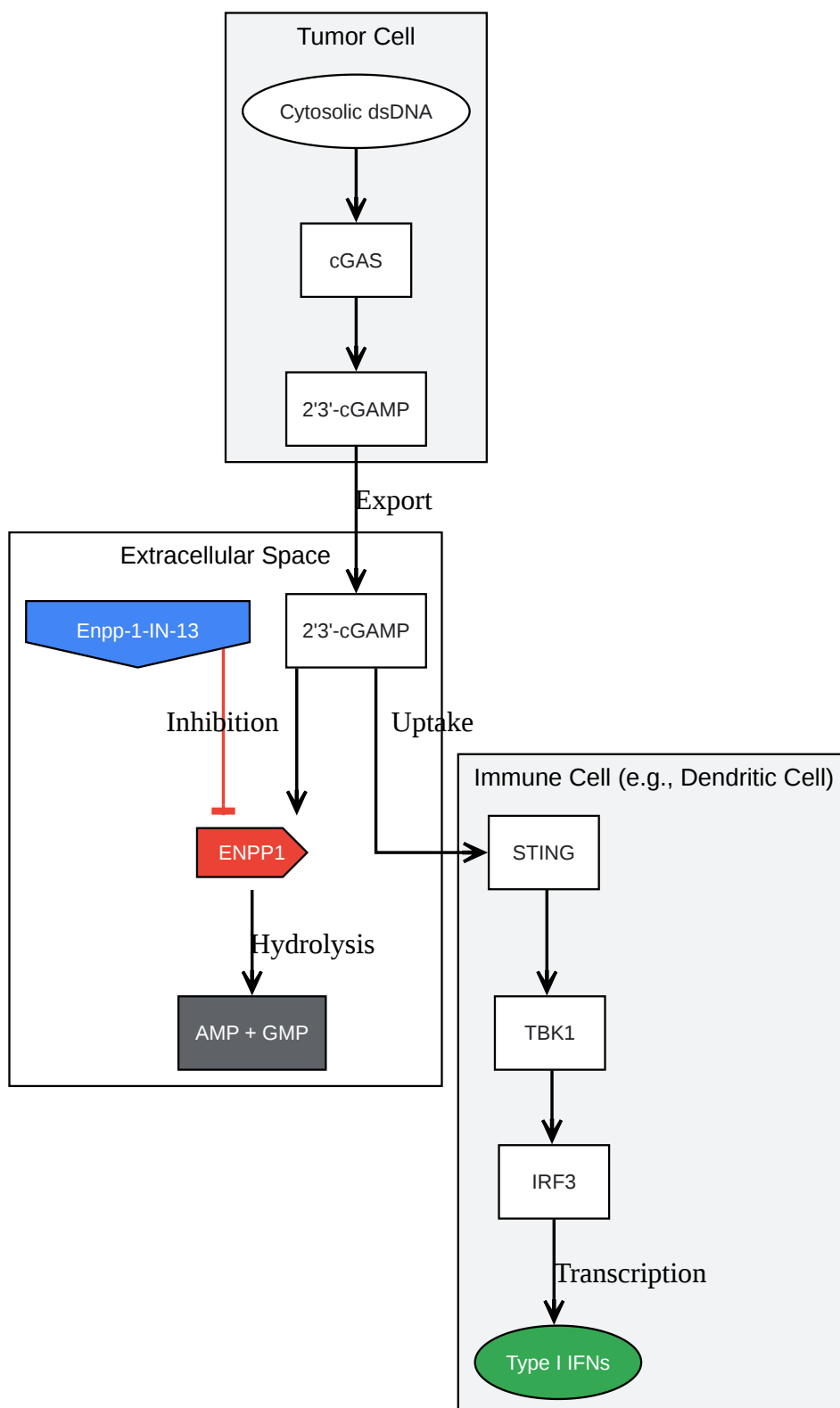
A3: As of late 2025, there is limited publicly available data on the in vivo use of **Enpp-1-IN-13** in animal models. The provided protocols and troubleshooting guides are based on best practices for similar small molecule inhibitors and general knowledge of in vivo study design.

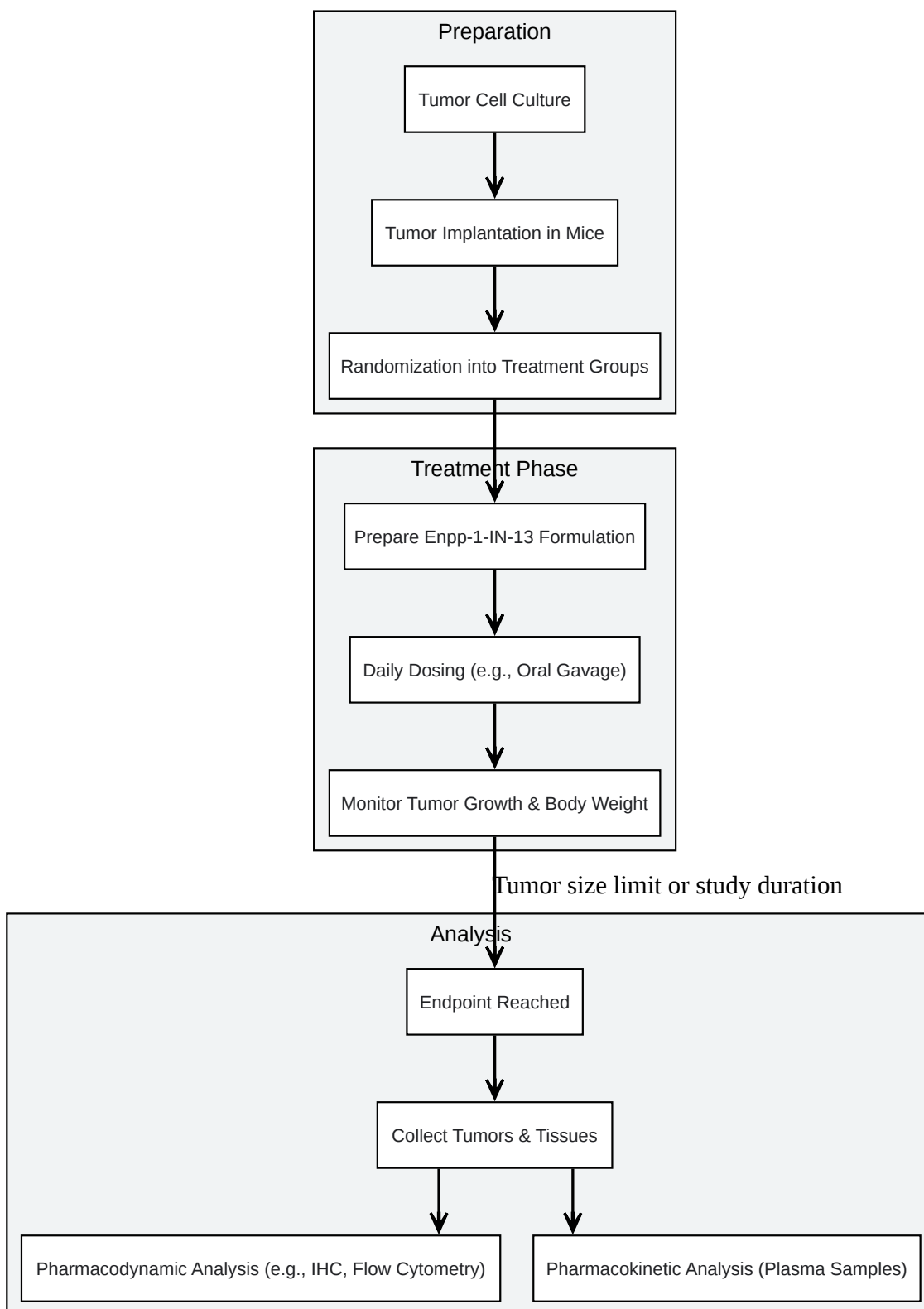
Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dose for their specific animal model and experimental conditions.

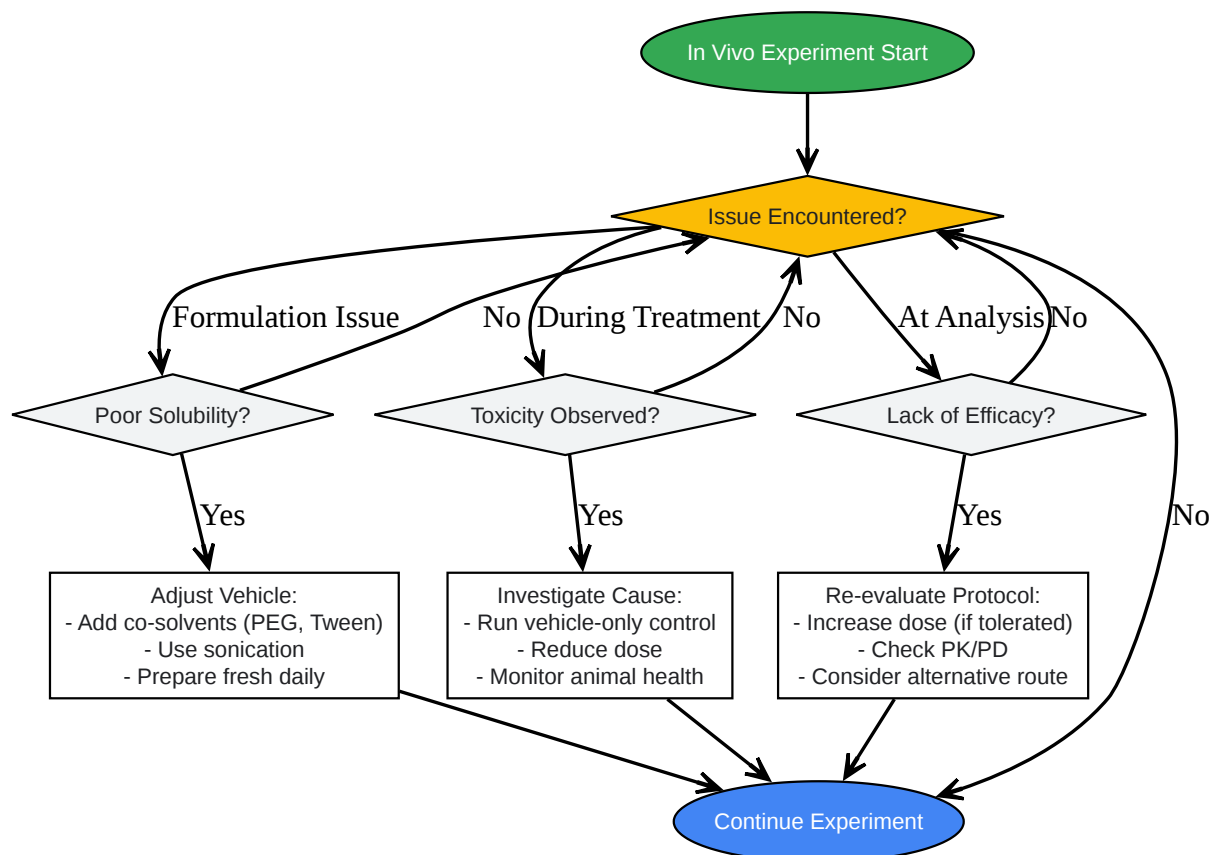
Q4: What is the ENPP1 signaling pathway?

A4: The ENPP1 signaling pathway is a critical negative regulator of the cGAS-STING innate immune response. When cytosolic DNA is detected by cGAS, it synthesizes cGAMP. cGAMP then binds to and activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines that drive an anti-tumor immune response. ENPP1 is an ecto-enzyme that hydrolyzes extracellular cGAMP, thus dampening this immune activation. Inhibition of ENPP1, therefore, enhances STING signaling.

Signaling Pathway Diagram







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